molecular formula C20H30N2O2 B2936657 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 1706208-90-3

1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No. B2936657
CAS RN: 1706208-90-3
M. Wt: 330.472
InChI Key: ZNADLJHCBWYYQG-UHFFFAOYSA-N
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Description

Compounds of this nature typically belong to the class of organic compounds known as bipiperidines. These are organic compounds containing two piperidine moieties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a piperidine derivative with a suitable electrophile, followed by further functionalization .


Molecular Structure Analysis

The molecular structure of such compounds typically consists of a bipiperidine core, with various functional groups attached. These may include methoxy groups and phenyl rings .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present. They may undergo reactions typical of amines, ethers, and ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. Factors influencing these properties could include the size and shape of the molecule, the specific functional groups present, and the overall charge distribution .

Scientific Research Applications

Synthesis and Chemical Applications

The synthesis and applications of compounds related to 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one have been explored in the context of their potential in organic chemistry and materials science. For example, the study of acetal groups suitable for protecting hydroxy functions in rapid oligonucleotide synthesis highlights the utility of methoxyphenyl and methoxypiperidinyl groups in protecting sensitive functional groups during chemical synthesis (Reese, Serafinowska, & Zappia, 1986). Additionally, the creation of novel oxime esters with antimicrobial and antioxidant properties further demonstrates the chemical versatility and potential applications of such compounds (Harini et al., 2014).

Environmental and Biological Degradation

Research on the reductive dechlorination of Methoxychlor and DDT by human intestinal bacterium Eubacterium limosum highlights the environmental and biological relevance of methoxyphenyl compounds. This study illustrates the capability of specific microbial species to transform environmentally persistent pollutants into less harmful derivatives, indicating a potential role for similar compounds in environmental bioremediation processes (Yim et al., 2008).

Catalytic and Synthetic Utility

The development of sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation presents another aspect of the research applications of related chemical entities. Such studies offer insights into the use of methoxyphenyl-containing compounds in catalysis, potentially facilitating various organic transformations and contributing to the advancement of green chemistry practices (Hazra et al., 2015).

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological targets. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for such compounds could include further exploration of their synthesis, characterization of their properties, and investigation of their potential applications .

properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16-4-3-5-17(14-16)15-20(23)22-10-6-18(7-11-22)21-12-8-19(24-2)9-13-21/h3-5,14,18-19H,6-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNADLJHCBWYYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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